Cas no 2229569-80-4 (2-(3-bromo-4-methylthiophen-2-yl)morpholine)

2-(3-Bromo-4-methylthiophen-2-yl)morpholine is a brominated thiophene derivative featuring a morpholine substituent, offering versatile reactivity for synthetic applications. The bromine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, while the methyl group enhances stability and modulates electronic properties. The morpholine moiety contributes to solubility in polar organic solvents and may influence pharmacological activity in medicinal chemistry contexts. This compound is particularly valuable as an intermediate in the synthesis of heterocyclic compounds, agrochemicals, or pharmaceuticals, where precise structural modifications are required. Its well-defined reactivity profile makes it suitable for controlled transformations in complex molecular architectures.
2-(3-bromo-4-methylthiophen-2-yl)morpholine structure
2229569-80-4 structure
Product name:2-(3-bromo-4-methylthiophen-2-yl)morpholine
CAS No:2229569-80-4
MF:C9H12BrNOS
MW:262.166680335999
CID:5796727
PubChem ID:165947056

2-(3-bromo-4-methylthiophen-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-4-methylthiophen-2-yl)morpholine
    • EN300-1919154
    • 2229569-80-4
    • Inchi: 1S/C9H12BrNOS/c1-6-5-13-9(8(6)10)7-4-11-2-3-12-7/h5,7,11H,2-4H2,1H3
    • InChI Key: FUJQVQQELWFMOJ-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CSC=1C1CNCCO1

Computed Properties

  • Exact Mass: 260.98230g/mol
  • Monoisotopic Mass: 260.98230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5Ų
  • XLogP3: 1.7

2-(3-bromo-4-methylthiophen-2-yl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1919154-10.0g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
10g
$9627.0 2023-05-24
Enamine
EN300-1919154-0.1g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
0.1g
$1970.0 2023-09-17
Enamine
EN300-1919154-1.0g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
1g
$2239.0 2023-05-24
Enamine
EN300-1919154-0.25g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
0.25g
$2059.0 2023-09-17
Enamine
EN300-1919154-1g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
1g
$2239.0 2023-09-17
Enamine
EN300-1919154-10g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
10g
$9627.0 2023-09-17
Enamine
EN300-1919154-0.05g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
0.05g
$1880.0 2023-09-17
Enamine
EN300-1919154-0.5g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
0.5g
$2149.0 2023-09-17
Enamine
EN300-1919154-5.0g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
5g
$6492.0 2023-05-24
Enamine
EN300-1919154-2.5g
2-(3-bromo-4-methylthiophen-2-yl)morpholine
2229569-80-4
2.5g
$4388.0 2023-09-17

Additional information on 2-(3-bromo-4-methylthiophen-2-yl)morpholine

Introduction to 2-(3-bromo-4-methylthiophen-2-yl)morpholine (CAS No. 2229569-80-4)

2-(3-bromo-4-methylthiophen-2-yl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 2229569-80-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative combines a morpholine moiety with a brominated and methylated thiophene ring, making it a structurally intriguing molecule with potential applications in drug discovery and development. The unique combination of these functional groups imparts distinct chemical properties that make it a valuable scaffold for synthesizing novel therapeutic agents.

The morpholine ring, characterized by its nitrogen-containing six-membered aromatic structure, is well-known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. Its presence in 2-(3-bromo-4-methylthiophen-2-yl)morpholine suggests that this compound may exhibit favorable pharmacokinetic profiles, which are crucial for its potential use in medicinal formulations. Additionally, the bromine substituent at the 3-position of the thiophene ring introduces reactivity that can be exploited in further chemical modifications, allowing for the exploration of diverse structural analogs.

The thiophene core, a five-membered aromatic ring containing sulfur, is a common motif in many bioactive molecules. Its incorporation into 2-(3-bromo-4-methylthiophen-2-yl)morpholine not only contributes to the compound's overall stability but also opens up possibilities for interactions with biological targets. The methyl group at the 4-position of the thiophene ring further fine-tunes the electronic properties of the molecule, influencing its binding affinity and selectivity towards specific biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-(3-bromo-4-methylthiophen-2-yl)morpholine with greater accuracy. These tools have been instrumental in identifying potential lead structures for various therapeutic indications. For instance, studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases and cancer. The morpholine moiety, in particular, has been shown to modulate enzyme kinetics, making it a promising feature for drug design.

In vitro studies have begun to explore the pharmacological profile of 2-(3-bromo-4-methylthiophen-2-yl)morpholine. Initial experiments indicate that this compound demonstrates moderate binding affinity to several targets of interest, including kinases and transcription factors. The bromine atom serves as a handle for further derivatization, allowing researchers to optimize potency and selectivity. Functional groups such as morpholine and thiophene have been extensively studied for their role in drug-receptor interactions, and their combination in this compound suggests a multifaceted approach to therapeutic intervention.

The synthesis of 2-(3-bromo-4-methylthiophen-2-yl)morpholine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the bromination of a thiophene derivative followed by nucleophilic substitution with morpholine. Advances in synthetic methodologies have made it possible to achieve these transformations more efficiently, reducing both cost and environmental impact. Green chemistry principles are increasingly being applied to improve the sustainability of synthetic routes, ensuring that compounds like 2229569-80-4 are produced responsibly.

The potential applications of 2-(3-bromo-4-methylthiophen-2-yl)morpholine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for developing novel materials with specialized properties. For example, researchers are exploring its use in designing metal organic frameworks (MOFs) and other functional materials where morpholine-thiophene derivatives can act as ligands or building blocks. These materials have applications in catalysis, gas storage, and separation technologies.

As interest in targeted therapies grows, compounds like 2229569-80-4 are being evaluated for their potential use in precision medicine. The ability to modify specific functional groups allows for the creation of tailored molecules that can interact selectively with disease-causing pathways. This approach holds promise for treating complex conditions such as cancer and neurodegenerative disorders where traditional treatments often suffer from limited efficacy or significant side effects.

The role of computational biology in drug discovery cannot be overstated. High-throughput virtual screening techniques have accelerated the identification of promising candidates like 2-(3-bromo-4-methylthiophen-2-yl)morpholine by predicting their interactions with biological targets. These methods complement experimental approaches by providing rapid assessments of molecular affinity and selectivity. As computational power continues to grow, so too does our ability to design molecules with desired pharmacological properties.

In conclusion,2229569-80-4 represents a fascinating compound with a rich structural framework that holds considerable promise for future pharmaceutical applications. Its combination of morpholine and brominated methylthiophene moieties offers unique opportunities for drug development across multiple therapeutic areas. As research progresses, further insights into its biological activity and synthetic feasibility will undoubtedly expand its potential utility in medicine and material science.

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